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N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide
Overview
Description
N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide: is an organic compound characterized by the presence of a chloro-substituted benzyl group, two methoxy groups, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,5-dimethoxybenzyl chloride and 2-furoic acid.
Reaction Conditions: The benzyl chloride is reacted with 2-furoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2-chloro-4,5-dimethoxybenzyl chloride and 2-furoic acid.
Optimized Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- N-(2-chloro-4,5-dimethoxybenzyl)-2-propen-1-amine
- N-(2-chloro-4,5-dimethoxybenzyl)-1-butanamine
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the nature of the substituent attached to the benzyl group.
- Unique Properties: N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide is unique due to the presence of the furamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-18-12-6-9(10(15)7-13(12)19-2)8-16-14(17)11-4-3-5-20-11/h3-7H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLJSAKTWJCQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC(=O)C2=CC=CO2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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